Tert-butyl 3-oxocyclobutylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-oxocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPTFKSPUTESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633469 | |
| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154748-49-9 | |
| Record name | tert-Butyl (3-oxocyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-oxocyclobutylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Compound of Growing Interest
The convergence of the carbamate (B1207046) and cyclobutane (B1203170) functionalities in tert-butyl 3-oxocyclobutylcarbamate underpins the rationale for its study. This molecule serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the carbamate allows for controlled reactions, while the ketone on the cyclobutane ring provides a reactive site for further chemical modifications.
The investigation of this compound and its derivatives allows researchers to explore how the interplay between the carbamate and cyclobutane moieties influences a molecule's biological activity and properties.
A Look at Analogous Cyclic Carbamates
Established Synthetic Routes
The synthesis of this compound is primarily achieved from 3-oxocyclobutanecarboxylic acid and other related cyclobutane (B1203170) precursors. These methods employ various reagents and reaction conditions to achieve the desired carbamate (B1207046).
Synthesis from 3-Oxocyclobutanecarboxylic Acid
3-Oxocyclobutanecarboxylic acid serves as a crucial starting material for the synthesis of this compound. chemicalbook.com It is an important medical intermediate used in the synthesis of various drugs. chemicalbook.com Several methods have been developed to convert this carboxylic acid into the target carbamate.
One potential synthetic strategy begins with the conversion of the carboxylic acid to its corresponding acid chloride. This intermediate can then be transformed into the final carbamate product. While direct reaction of an acid chloride with tert-butanol (B103910) typically yields a tert-butyl ester prepchem.com, a multi-step sequence involving the acid chloride can lead to the carbamate. This process involves converting the acid chloride to an acyl azide (B81097), which then undergoes a Curtius rearrangement in the presence of tert-butanol.
The initial step is the formation of 3-oxocyclobutanecarbonyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a reactive intermediate. This intermediate is then reacted with an azide source, such as sodium azide, to form the acyl azide. The acyl azide is subsequently heated in the presence of tert-butanol. The thermal conditions promote the Curtius rearrangement, where the acyl azide rearranges to an isocyanate intermediate with the loss of nitrogen gas. wikipedia.org The isocyanate is then trapped by tert-butanol to yield the desired this compound. wikipedia.org
A more direct and widely used method for converting carboxylic acids to carbamates is the one-pot Curtius rearrangement using diphenyl phosphoryl azide (DPPA). wikipedia.orgchemicalbook.com This reaction is valued for its operational simplicity and tolerance of various functional groups. wikipedia.orgnih.gov The process involves treating the carboxylic acid directly with DPPA and a base, typically a tertiary amine like triethylamine (B128534) (TEA), in the presence of tert-butanol. commonorganicchemistry.comtcichemicals.com
The mechanism begins with the activation of the carboxylic acid by DPPA. wikipedia.org In the presence of a base, the carboxylate anion attacks the phosphorus atom of DPPA, leading to a mixed anhydride (B1165640) intermediate and displacing the azide ion. wikipedia.org The azide ion then attacks the carbonyl carbon of the anhydride, forming an acyl azide intermediate and releasing the diphenylphosphate anion, which is a good leaving group. wikipedia.org The acyl azide then undergoes thermal rearrangement to an isocyanate, which is subsequently trapped by tert-butanol to afford the final N-Boc-protected carbamate. nih.govchemicalbook.com This method has been successfully applied to convert 1-(3-Oxocyclobutyl) carboxylic acid into related N-Boc-protected compounds. nih.gov
Table 1: Representative Conditions for Curtius Rearrangement
| Starting Material | Reagents | Solvent(s) | Temperature | Yield | Reference |
| Carboxylic Acid | DPPA, TEA | t-BuOH | 90 °C | 66% | commonorganicchemistry.com |
| Carboxylic Acid | DPPA, TEA | t-BuOH | 90 °C | 58% | commonorganicchemistry.com |
| Carboxylic Acid | DPPA, TEA | t-BuOH, Dioxane | Reflux | 50% | commonorganicchemistry.com |
| Thiazole-4-carboxylic Acid | DPPA, TEA | t-BuOH | 90 °C | 76% |
This table presents data for general Curtius rearrangements forming Boc-protected amines, illustrating typical conditions.
Base-Catalyzed Approaches (e.g., Sodium Hydroxide (B78521), Triethylamine)
Bases are essential catalysts in the synthesis of this compound, particularly in the context of the Curtius rearrangement. Triethylamine (TEA) is the most commonly employed base for this transformation. commonorganicchemistry.comnih.gov Its primary role is to deprotonate the starting carboxylic acid, forming a carboxylate anion. tcichemicals.com This anion is a more effective nucleophile for attacking DPPA to initiate the reaction sequence. tcichemicals.comwikipedia.org
The selection of the base and reaction conditions can influence the outcome. While TEA is standard for the synthesis of carbamates via DPPA, other bases like potassium carbonate have also been shown to be effective, sometimes proving superior when using alcohols as nucleophiles to trap the isocyanate. tcichemicals.com The amount of base is typically used in stoichiometric or slight excess relative to the carboxylic acid. commonorganicchemistry.com While strong inorganic bases like sodium hydroxide are crucial in related syntheses, such as the hydrolysis of nitriles or esters to obtain the precursor carboxylic acid google.com, their use as the primary base in the one-pot Curtius reaction with DPPA is less common, as tertiary amines are generally preferred for their solubility in organic solvents and compatibility with the reaction conditions. tcichemicals.com
Preparation from Related Cyclobutane Precursors
Another route starts from 3-benzylidene cyclobutanecarbonitrile. google.com This compound is first hydrolyzed using sodium hydroxide in aqueous ethanol (B145695) to give 3-benzylidene cyclobutylcarboxylic acid. google.com The resulting acid then undergoes ozonolysis. The carbon-carbon double bond of the benzylidene group is cleaved by ozone at low temperatures, and subsequent workup yields the target 3-oxocyclobutanecarboxylic acid. google.com
A further method begins with the alkylation of a malonic ester derivative. patsnap.comgoogle.com For instance, diisopropyl malonate can be deprotonated with a strong base like potassium tert-butoxide and then reacted with a cyclobutane precursor such as 2,2-dimethoxy-1,3-dibromopropane. patsnap.comgoogle.com The resulting product is then subjected to acidic hydrolysis and decarboxylation to furnish 3-oxocyclobutanecarboxylic acid. chemicalbook.compatsnap.com
Table 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Precursors
| Precursor | Key Reagents | Key Steps | Yield | Reference |
| 3,3-Dicyanocyclobutanone | 6M Hydrochloric Acid | Reflux, Hydrolysis | 90-92% | google.com |
| 3-Benzylidene cyclobutanecarbonitrile | NaOH, then O₃ | Hydrolysis, Ozonolysis | 87% (for acid) | google.com |
| Diisopropyl malonate | Potassium tert-butoxide, 2,2-dimethoxy-1,3-dibromopropane, HCl | Alkylation, Hydrolysis, Decarboxylation | - | patsnap.comgoogle.com |
Alternative Preparation Methods and Conditions
Beyond the primary routes starting from 3-oxocyclobutanecarboxylic acid, other methodologies for forming carbamates can be considered. For example, tert-butyl carbamates can be synthesized by reacting a tertiary alcohol with sodium cyanate (B1221674) in the presence of an acid like trifluoroacetic acid. orgsyn.org This method, while effective for preparing the parent tert-butyl carbamate, would require a suitable amino-substituted cyclobutanone (B123998) precursor for direct application.
Another approach involves the photochemical rearrangement of certain cyclobutane derivatives. While not a direct synthesis of the target compound, photochemical methods have been used to create functionalized cyclobutane bioisosteres, indicating the potential for developing novel light-mediated synthetic routes. researchgate.net The synthesis of related carbamates, such as tert-butyl (3-oxocyclopentyl)carbamate, suggests that similar strategies could be adapted for the cyclobutane analogue. ambeed.com These alternative methods highlight the broader context of carbamate synthesis and the potential for future development of new pathways to this compound.
Optimization of Reaction Conditions and Yields
The yield and purity of this compound are profoundly influenced by the specific conditions under which the synthesis is conducted. Researchers have systematically investigated various parameters to maximize product formation and minimize undesirable side reactions.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical factor in the synthesis of carbamates, with its polarity and ability to solubilize reactants and intermediates playing a pivotal role. For the formation of tert-butyl carbamates, non-polar or weakly polar aprotic solvents have demonstrated superior performance. orgsyn.org
The selection of an appropriate solvent is therefore a key consideration in optimizing the synthesis of this compound, with the ideal choice depending on the specific reactants and reaction mechanism involved.
Table 1: Reported Solvents in the Synthesis of Tert-butyl Carbamate Derivatives
| Solvent | Role/Observation | Reference |
| Benzene | Superior yields for tert-butyl carbamate formation. | orgsyn.org |
| Methylene Chloride | Superior yields for tert-butyl carbamate formation. | orgsyn.org |
| Ethyl Acetate (B1210297) | Effective solvent for phase-transfer catalyzed alkylation. | google.com |
| Tetrahydrofuran (B95107) | Used as a solvent in the synthesis of a tert-butyl carbamate precursor. | orgsyn.org |
Temperature and Reaction Time Optimization
Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. The synthesis of tert-butyl carbamate derivatives has been shown to be sensitive to thermal conditions.
In one reported procedure for forming a tert-butyl carbamate, the reaction temperature was maintained between 20-50°C, with the observation that within this range, temperature had little effect on the yield. orgsyn.org However, in other syntheses, precise temperature control is crucial. For example, a reaction to form a tert-butyl carbamate derivative involved cooling the reaction mixture to below 0°C, followed by a dropwise addition of a reagent at 0-5°C, and then allowing the reaction to proceed at this low temperature. google.com Another example demonstrated a process where the temperature was initially cooled to below 10°C, with subsequent steps carried out at 5-10°C and then 15-20°C. google.com
Reaction times are also variable. While some reactions may reach completion within 3-4 hours, it is often convenient to allow the reaction to stir overnight to ensure a slightly higher yield. orgsyn.org The optimization of these parameters is a balancing act; higher temperatures can increase reaction rates but may also lead to the formation of byproducts or degradation of the desired product.
Table 2: Temperature and Time Parameters in Tert-butyl Carbamate Synthesis
| Temperature Range | Reaction Time | Observation | Reference |
| 20-50°C | 3-4 hours (or overnight) | Temperature has little effect on yield within this range. | orgsyn.org |
| 0-5°C | Not specified | Precise low-temperature control for a specific synthetic step. | google.com |
| 5-20°C | Not specified | Stepwise temperature increase during the reaction. | google.com |
Catalytic Approaches and Promoters in Synthesis
Catalysis plays a central role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. The synthesis of tert-butyl carbamates and their precursors has benefited from various catalytic systems.
Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, have been effectively employed in the alkylation of tert-butyl carbamate derivatives. google.com These catalysts facilitate the transfer of reactants between immiscible phases, thereby increasing the reaction rate.
In the broader context of reactions involving tert-butyl groups, both Brønsted and Lewis acids have been utilized. For instance, the Ritter reaction, which can be used to form amides, has been successfully catalyzed by sulfuric acid, phosphoric acid, and trifluoromethanesulfonic acid. irb.hr While Lewis acids have also been tested, they have generally shown poorer conversions in some applications. irb.hr The choice of catalyst is critical and can significantly impact the efficiency of the synthetic route.
Impact of Stoichiometry on Product Formation
The molar ratio of reactants is a fundamental parameter that directly influences the yield and purity of the final product. In the synthesis of this compound and related compounds, careful control of stoichiometry is essential to drive the reaction to completion and minimize the formation of byproducts.
For the synthesis of tert-butyl carbamate from tert-butyl alcohol, a two-fold molar excess of sodium cyanate is used. orgsyn.org This excess of one of the key reagents helps to ensure the complete conversion of the limiting reactant, the alcohol. In other related syntheses, the stoichiometry is also carefully controlled. For example, in a nickel-catalyzed reaction, specific molar ratios of the reactants, catalyst, and ligand are outlined to achieve the desired product. researchgate.net Similarly, in the synthesis of tertiary butyl phenol (B47542), the mole ratio of phenol to tert-butyl alcohol is varied to optimize the process. google.com
These examples highlight the importance of systematically investigating the stoichiometry of all reactants, catalysts, and promoters to identify the optimal conditions for the formation of this compound.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. This involves the use of less hazardous chemicals, the development of solvent-free conditions, and the use of catalysts to improve efficiency.
Development of Environmentally Benign Synthetic Protocols
Efforts to develop more environmentally friendly methods for the synthesis of related compounds provide valuable insights for the production of this compound. A notable example is the development of a mechanochemical Ritter reaction. irb.hr This method proceeds rapidly at room temperature in a solvent-free or low-solvent environment, utilizing a Brønsted acid catalyst. irb.hr This approach significantly reduces the use of volatile organic solvents, which are a major source of environmental pollution.
Another green approach involves the use of organocatalysts in solvent-free conditions. For instance, the synthesis of tert-butyl peresters has been achieved using tetrabutylammonium iodide (TBAI) as a mild organocatalyst, with sunlight as a green energy source. rsc.org These developments in catalytic, solvent-free, and energy-efficient methodologies represent promising avenues for the future synthesis of this compound, aligning with the goals of sustainable chemical manufacturing.
Utilization of Sustainable Reagents and Solvents
The synthesis of this compound is increasingly guided by the principles of green chemistry, emphasizing the use of environmentally benign reagents and solvents. A notable shift is the move away from hazardous chlorinated solvents like dichloromethane (B109758). Dichloromethane poses significant environmental and health risks, and its recovery during production is often inefficient, with typical recovery rates between 60% and 70%. nih.gov
To mitigate these issues, researchers have successfully substituted dichloromethane with less toxic and more sustainable alternatives. Ethyl acetate has emerged as a preferred solvent, offering a better environmental profile without compromising reaction efficiency. nih.gov The selection of reagents also plays a crucial role. For instance, in related syntheses, avoiding high-energy-consuming processes and harsh, high-temperature, high-pressure conditions is a key consideration for sustainable production. nih.gov The focus is on developing catalytic processes that can operate under milder conditions, thereby reducing energy consumption and the need for hazardous reagents. nih.gov
Challenges and Advancements in this compound Synthesis
The synthesis of this compound is not without its difficulties. Key challenges include managing the compound's thermal properties, preventing unwanted side reactions, achieving precise stereochemical control, and adapting the synthesis for large-scale industrial production.
Addressing Thermal Instability and Side Reactions
Thermal instability and the propensity for side reactions are significant hurdles in the synthesis of carbamates and related ketones. For analogous large-scale syntheses, maintaining low temperatures is crucial for controlling the reaction and maximizing yield. researchgate.net The tert-butyl group itself can be prone to elimination reactions or reactions involving the formation of a stable tert-butyl carbocation, particularly under acidic or high-temperature conditions. organic-chemistry.org
Specific side reactions, such as the unwanted esterification of other functional groups present in the starting materials, can lead to a mixture of products, reducing the yield and complicating the purification process. nih.gov Research efforts focus on developing reaction conditions and catalyst systems that minimize these degradation pathways and undesired reactions, often through precise temperature control and the selection of highly selective reagents.
Stereochemical Control in Synthesis
Achieving specific stereochemistry is a critical challenge in modern organic synthesis, as the three-dimensional structure of a molecule is often directly linked to its function. For cyclobutane derivatives like this compound, controlling the stereochemistry is essential. While literature specifically detailing the enantioselective synthesis of this exact molecule is sparse, advancements in the synthesis of chiral cyclobutanones provide a clear pathway.
Modern strategies rely on asymmetric catalysis to create chiral cyclobutanone precursors. These methods include:
Catalytic Ring-Expansion: The highly enantioselective conversion of vinylic cyclopropyl (B3062369) alcohols into cyclobutanones bearing quaternary stereocenters can be achieved using a chiral dual-hydrogen-bond donor catalyst. nih.gov
Asymmetric Rearrangements: Chiral auxiliaries, such as (1S,2R)-1-amino-2-indanol, can induce asymmetry during the ring expansion of prochiral cyclobutanones to form optically pure γ-lactams, which can be precursors to other chiral cyclobutane structures. nih.gov
Catalytic Conjugate Addition: Copper-catalyzed tandem processes allow for the enantioselective conjugate addition to a cyclobutenone, followed by trapping to generate chiral cyclobutene (B1205218) derivatives, which can then be converted to the desired saturated cyclobutanone.
These advanced catalytic methods allow for the construction of a cyclobutanone ring with a defined stereocenter. This chiral ketone can then be converted to the target carbamate, preserving the stereochemical integrity.
Table 1: Strategies for Asymmetric Synthesis of Cyclobutanone Precursors
| Method | Catalyst/Reagent Type | Key Transformation | Reference |
| Protio-semipinacol Ring Expansion | Chiral Dual-Hydrogen-Bond Donor | Vinylic cyclopropyl alcohol to chiral cyclobutanone | nih.gov |
| Asymmetric Ring Expansion | Chiral Aminoindanol Auxiliary | Prochiral cyclobutanone to chiral γ-lactam | nih.gov |
| Catalytic Conjugate Addition | Chiral Copper Catalyst | Cyclobutenone to chiral cyclobutene derivative |
Industrial Scale-Up Considerations
Translating a laboratory synthesis to an industrial scale presents a unique set of challenges. The primary goals for the large-scale production of this compound are safety, cost-effectiveness, and process convenience. An ideal industrial process would avoid the need for purification of intermediate compounds, which saves time, reduces solvent waste, and lowers costs. researchgate.net
Key considerations for scale-up include:
Reagent Cost and Availability: Utilizing abundantly available and inexpensive catalysts, such as those based on first-row transition metals like copper, is advantageous for industrial applications. nih.gov
Process Safety: Managing reaction temperature is critical. Exothermic reactions that are easily controlled in a lab flask can become dangerous on a large scale, necessitating robust cooling systems and careful process control. researchgate.net
Throughput and Efficiency: The process must be optimized for high yield and efficiency to be economically viable. This includes developing methods that are not only high-yielding but also scalable, demonstrating practicability from the milligram to the gram or kilogram scale. nih.gov
Successfully scaling up the synthesis requires a thorough optimization of reaction conditions, reagent selection, and process flow to ensure a safe, reliable, and economical manufacturing route. researchgate.net
Reactivity of the Ketone Functionality
The carbonyl group of this compound is a primary site for a range of chemical modifications, including reductions, olefination, nucleophilic additions, and reductive aminations. These reactions are fundamental to elaborating the cyclobutane scaffold.
Reduction Reactions (e.g., Sodium Borohydride)
The reduction of the ketone in this compound yields the corresponding cis- and trans-3-hydroxycyclobutylcarbamate derivatives. The stereochemical outcome of this transformation is highly dependent on the choice of reducing agent and reaction conditions.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) typically lead to a mixture of diastereomers. The hydride attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. nih.gov The facial selectivity of the hydride attack determines the stereochemistry of the resulting hydroxyl group relative to the carbamate substituent.
For instance, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, a related cyclobutane system, using NaBH₄ was a key step in a scalable synthesis, highlighting the utility of borohydride reagents in controlling stereochemistry in these four-membered rings. acs.org In the context of substituted cyclobutanones, enzymatic reductions offer a high degree of stereocontrol. A highly trans-diastereoselective synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved with exceptional stereoselectivity (∼98:2 dr) using a ketoreductase (KRED) catalyst. nih.gov This biocatalytic approach demonstrates a powerful method for accessing specific stereoisomers that are often challenging to obtain via traditional chemical reductions.
| Reagent/Catalyst | Substrate Type | Product(s) | Diastereomeric Ratio (dr) | Reference |
| Sodium Borohydride (NaBH₄) | Cyclobutylidene derivative | cis-1,3-disubstituted cyclobutane | 4:1 (cis/trans) | acs.org |
| Ketoreductase (KRED) | Substituted 3-oxocyclobutylcarbamate | trans-3-Hydroxycyclobutylcarbamate | ~98:2 (trans/cis) | nih.gov |
Wittig Reactions and Olefination
The Wittig reaction provides a reliable method for converting the ketone functionality of this compound into an exocyclic double bond, yielding 3-alkylidenecyclobutylamine derivatives after potential deprotection. masterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comyoutube.com
The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com
A relevant example is the Wittig olefination of a related ketone, which upon reaction with (tert-butoxycarbonylmethylene)triphenylphosphorane, yielded the corresponding exocyclic olefin. Subsequent hydrogenation of this olefin produced a mixture of cis and trans diastereomers. acs.org This demonstrates a two-step sequence to access saturated, disubstituted cyclobutane systems starting from the ketone.
| Wittig Reagent | Solvent | Product Type | Notes | Reference |
| Methylenetriphenylphosphorane | THF | 3-Methylenecyclobutylcarbamate | Product contains an exocyclic double bond. | beilstein-journals.org |
| (tert-Butoxycarbonylmethylene)triphenylphosphorane | Not Specified | 3-(Alkoxycarbonylmethylene)cyclobutylcarbamate | Leads to an unsaturated ester derivative. | acs.orgcapes.gov.br |
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.comyoutube.com This reaction class is pivotal for constructing C-C bonds and introducing alkyl, aryl, or alkynyl substituents at the C3 position, leading to the formation of tertiary alcohols.
The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tetrahedral magnesium or lithium alkoxide intermediate. masterorganicchemistry.com An acidic workup then protonates the alkoxide to yield the final tertiary alcohol. masterorganicchemistry.comyoutube.com The choice of the organometallic reagent and reaction conditions can be tailored to introduce a wide array of functional groups. While highly effective, these powerful nucleophiles are also strong bases and require inert conditions, as they will react with any acidic protons present in the system, including water. stackexchange.com
| Nucleophile | Reagent Class | Product Type | Key Considerations | Reference(s) |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reagent | tert-Butyl (3-hydroxy-3-methylcyclobutyl)carbamate | Forms a tertiary alcohol. | youtube.com |
| Phenyllithium (C₆H₅Li) | Organolithium Reagent | tert-Butyl (3-hydroxy-3-phenylcyclobutyl)carbamate | Addition of aryl groups is possible. | masterorganicchemistry.comwikipedia.orgresearchgate.net |
| iso-Propylmagnesium chloride | Grignard Reagent | tert-Butyl (3-hydroxy-3-isopropylcyclobutyl)carbamate | Used in the synthesis of substituted benzoates. | orgsyn.org |
Reductive Amination Strategies
Reductive amination transforms the ketone of this compound into a new amine functionality, providing access to 1,3-diaminocyclobutane derivatives. masterorganicchemistry.com This process typically involves two steps: the formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by the reduction of this C=N double bond. masterorganicchemistry.comorganic-chemistry.org
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the protonated iminium ion in the presence of the starting ketone. masterorganicchemistry.com This allows for a one-pot procedure where the ketone, amine, and reducing agent are combined. The synthesis of various 1,3-diamine scaffolds, which are important in medicinal chemistry, often utilizes such strategies starting from cyclobutane precursors. nih.govacs.orgrsc.org For instance, a one-pot tandem direct reductive amination using a (Boc)₂O/sodium triacetoxyborohydride system has been reported for the synthesis of N-Boc protected secondary amines from various ketones and aldehydes. nih.govnih.gov
| Amine | Reducing Agent | Product Type | Reaction Conditions | Reference(s) |
| Primary Amine (R-NH₂) | NaBH(OAc)₃ | N-Substituted-3-aminocyclobutylamine | One-pot, mild conditions | masterorganicchemistry.comnih.govnih.gov |
| Secondary Amine (R₂NH) | NaBH₃CN | N,N-Disubstituted-3-aminocyclobutylamine | Selective reduction of iminium ion | masterorganicchemistry.com |
| Ammonium (B1175870) formate | Cp*Ir complex | Primary 3-aminocyclobutylamine | Transfer hydrogenation | organic-chemistry.org |
Reactivity of the Carbamate Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under specific, typically acidic, conditions.
Deprotection Methodologies
The removal of the Boc group from this compound or its derivatives is most commonly achieved under acidic conditions. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous organic solvent like dichloromethane (DCM) or dioxane are frequently used. nih.govcommonorganicchemistry.comxjtlu.edu.cn
The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.com This intermediate is unstable and readily decarboxylates (loses CO₂) to yield the free primary amine, which is typically isolated as its corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate). commonorganicchemistry.com The choice of acid and solvent can be critical for substrates containing other acid-sensitive functional groups. For example, using 4M HCl in dioxane is a common and efficient method that can offer selectivity in the presence of tert-butyl esters. nih.govxjtlu.edu.cnresearchgate.net
| Reagent | Solvent | Temperature | Typical Reaction Time | Resulting Salt | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-2 hours | Trifluoroacetate | commonorganicchemistry.comresearchgate.net |
| 4M Hydrogen Chloride (HCl) | Dioxane | Room Temp. | 30 min - 2 hours | Hydrochloride | nih.govxjtlu.edu.cnresearchgate.netcommonorganicchemistry.com |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Overnight | Hydrobromide (after workup) | fishersci.co.uk |
Functional Group Interconversions
The chemical landscape of this compound allows for a variety of functional group interconversions, primarily targeting the ketone and the tert-butoxycarbonyl (Boc) protecting group.
The ketone moiety is susceptible to reduction, providing access to the corresponding secondary alcohol, tert-butyl (3-hydroxycyclobutyl)carbamate. achemblock.comnih.gov This transformation can be achieved using various reducing agents. For instance, the use of potassium tri-sec-butylborohydride in tetrahydrofuran (THF) at low temperatures, such as -78°C, effectively reduces the ketone to a hydroxyl group. prepchem.com This reduction is a critical step in the synthesis of compounds like trans-3-aminocyclobutanol hydrochloride, where the hydroxylated intermediate is further processed. google.com
The Boc-protecting group on the nitrogen atom can be removed under acidic conditions, a common strategy in peptide synthesis and other organic transformations. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane are effective for this deprotection, yielding the primary amine. researchgate.net
The following table summarizes key functional group interconversions of this compound:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Potassium tri-sec-butylborohydride, Acetic Acid | tert-Butyl (3-hydroxycyclobutyl)carbamate | Reduction |
| This compound | Trifluoroacetic acid, Dichloromethane | 3-Aminocyclobutanone | Deprotection |
This table provides a summary of common functional group interconversions.
Cyclobutane Ring Transformations
The strained four-membered ring of this compound is amenable to various transformations that alter the carbocyclic core, including ring expansions, openings, and cyclopropanations.
While specific examples of ring expansion reactions starting directly from this compound are not extensively detailed in the provided context, the general principles of organic chemistry suggest that the ketone functionality could serve as a handle for such transformations. For instance, reactions that proceed through a carbocation intermediate adjacent to the ring, or reactions involving the insertion of a carbon atom, could lead to cyclopentanone (B42830) derivatives.
The inherent ring strain of the cyclobutane moiety makes it susceptible to ring-opening reactions, particularly under conditions that can cleave carbon-carbon bonds. In the context of synthesizing trans-3-aminocyclobutanol, it is noted that the four-membered ring can be prone to ring opening, especially during rearrangement reactions, leading to the formation of byproducts. google.com This highlights the delicate balance required to manipulate the functional groups without disrupting the core cyclobutane structure.
Information regarding the direct cyclopropanation of the double bond in a potential enol or enolate form of this compound is not explicitly available in the search results. However, related chemistries involving cyclobutane derivatives suggest that such transformations are plausible. For instance, the synthesis of CF3-cyclobutanes has been explored as a bioisosteric replacement for tert-butyl groups, indicating active research in modifying the cyclobutane core. nih.gov
Mechanism of Action in Chemical Reactions
The ketone group in this compound is a key electrophilic center, making it a primary target for nucleophilic attack. This electrophilicity is fundamental to many of its chemical transformations.
In reduction reactions, the partially positive carbon atom of the carbonyl group readily accepts a hydride ion from a reducing agent. prepchem.com Similarly, the ketone is susceptible to attack by organometallic reagents, such as Grignard reagents. openstax.orgmasterorganicchemistry.comlibretexts.org The addition of a Grignard reagent to the carbonyl carbon would lead to the formation of a tertiary alcohol after an acidic workup. openstax.orglibretexts.org The general mechanism involves the nucleophilic carbanion of the Grignard reagent adding to the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. libretexts.org
The electrophilic nature of the ketone is crucial for the construction of more complex molecules. For example, it can participate in aldol (B89426) reactions or other carbon-carbon bond-forming reactions where a nucleophile attacks the carbonyl carbon.
The table below outlines reactions driven by the electrophilicity of the ketone:
| Reaction Type | Nucleophile | Intermediate | Final Product (after workup) |
| Reduction | Hydride ion (e.g., from K-Selectride) | Alkoxide | Secondary alcohol |
| Grignard Reaction | Carbanion (from RMgX) | Magnesium alkoxide | Tertiary alcohol |
This table illustrates the role of the ketone's electrophilicity in key reactions.
Leaving Group Characteristics
In the context of chemical reactions, the ability of a portion of a molecule to detach itself, known as its leaving group potential, is a critical factor in determining reaction pathways and rates. For this compound, the primary consideration for a leaving group would involve the cleavage of the carbon-nitrogen (C-N) bond of the carbamate.
Generally, the N-Boc (tert-butoxycarbonyl) protected amine is a poor leaving group in its neutral state. The amide nitrogen is not sufficiently electronegative to stabilize the negative charge that would develop upon its departure as an anion. For the N-Boc-3-oxocyclobutylaminyl fragment to function as a leaving group, it would typically require prior activation.
One common strategy to enhance the leaving group ability of an amine-based group is protonation of the nitrogen atom under acidic conditions. However, in the case of a Boc-protected amine, the nitrogen lone pair is significantly delocalized through resonance with the adjacent carbonyl group of the carbamate. This delocalization reduces the basicity of the nitrogen, making it less susceptible to protonation.
Alternatively, the carbonyl oxygen of the carbamate can be protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent intramolecular or intermolecular nucleophilic attack could then lead to cleavage of the C-O bond of the tert-butyl group, a characteristic reaction of the Boc protecting group, rather than making the entire carbamate a leaving group.
The stability of the potential leaving group is a key determinant of its ability to depart. The hypothetical N-Boc-3-oxocyclobutylaminyl anion would be highly unstable and is therefore not a viable leaving group under standard conditions.
In specialized reactions, the carbamate functionality can be transformed into a better leaving group. For instance, conversion to a sulfonate ester or another group that can better stabilize a negative charge could facilitate its departure. However, such transformations are not inherent characteristics of the parent molecule.
Table 1: Factors Influencing the Leaving Group Potential of the N-Boc-3-oxocyclobutylaminyl Moiety
| Factor | Influence on Leaving Group Ability | Rationale |
|---|---|---|
| Basicity of Nitrogen | Poor | The lone pair on the nitrogen is delocalized by resonance with the carbamate carbonyl, reducing its basicity and ability to be protonated. |
| Stability of Anion | Poor | The hypothetical N-Boc-3-oxocyclobutylaminyl anion is highly unstable, making its formation energetically unfavorable. |
| Activation | Required | The carbamate group would need to be activated, for example, by conversion to a derivative like a sulfonate, to become a viable leaving group. |
| Solvent Effects | Moderate | Polar aprotic solvents might stabilize some ionic intermediates but are unlikely to render the unactivated carbamate a good leaving group. |
Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects arising from its constituent functional groups: the bulky tert-butyl group, the carbamate linkage, and the ketone within the cyclobutane ring.
Steric Effects:
The most prominent steric feature of the molecule is the voluminous tert-butyl group attached to the carbamate. This group exerts considerable steric hindrance, which can impede the approach of nucleophiles to adjacent reactive sites. uni.lu Specifically, nucleophilic attack at the carbonyl carbon of the carbamate is sterically hindered.
Furthermore, the tert-butyl group can influence the conformational preferences of the cyclobutane ring, potentially affecting the accessibility of the ketone's carbonyl group. Depending on the favored conformation, one face of the cyclobutane ring may be more shielded than the other, leading to diastereoselectivity in reactions at the ketone. The steric bulk of the entire this compound substituent can also direct incoming reagents to the opposite face of a molecule to which it is attached.
Electronic Effects:
The electronic properties of the molecule are governed by the inductive and resonance effects of the ketone and carbamate functionalities.
Ketone Group: The carbonyl group of the cyclobutanone is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect makes the carbonyl carbon electrophilic and susceptible to nucleophilic addition reactions. The electron-withdrawing nature of the ketone also increases the acidity of the α-protons on the cyclobutane ring, making them amenable to deprotonation by a suitable base to form an enolate.
The combination of these effects dictates the primary sites of reactivity. The ketone's carbonyl carbon is the most electrophilic center and a prime target for nucleophiles. The α-protons to the ketone are the most acidic protons in the molecule.
Table 2: Summary of Steric and Electronic Effects on the Reactivity of this compound
| Site of Reactivity | Steric Effect of tert-Butyl Group | Electronic Effect of Ketone | Electronic Effect of Carbamate | Overall Reactivity |
|---|---|---|---|---|
| Ketone Carbonyl | Moderate hindrance to approach | Strongly electrophilic (electron-withdrawing) | Minor inductive effect | High susceptibility to nucleophilic addition |
| α-Protons to Ketone | Minor influence | Increased acidity (electron-withdrawing) | Minor inductive effect | Prone to deprotonation to form enolates |
| Carbamate Carbonyl | High steric hindrance | Electrophilic, but moderated by resonance | Resonance donation from N reduces electrophilicity | Low susceptibility to nucleophilic attack |
| Carbamate N-H | Minor influence | Not directly affected | Acidic, can be deprotonated by strong bases | Can participate in reactions requiring an acidic proton |
Applications in Organic Synthesis and Building Block Utility
Intermediate in Complex Molecule Synthesis
The bifunctional nature of tert-butyl 3-oxocyclobutylcarbamate allows it to serve as a key intermediate in the assembly of a variety of complex organic structures, including amino alcohols, heterocyclic systems, and bioactive molecules.
Preparation of Amino Alcohols
The ketone functionality of this compound can be readily reduced to a hydroxyl group, providing access to the corresponding amino alcohol, tert-butyl (3-hydroxycyclobutyl)carbamate. abovchem.combldpharm.com This transformation is a fundamental step in the synthesis of more complex molecules where the hydroxyl group can be further functionalized or can participate in subsequent reactions. The reduction can be achieved using various reducing agents, with the stereochemical outcome (cis or trans isomer) often being dependent on the choice of reagent and reaction conditions. The resulting amino alcohols are valuable chiral building blocks in their own right. achemblock.com
Table 1: Reduction of this compound to tert-butyl (3-hydroxycyclobutyl)carbamate
| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| cis-tert-Butyl 3-hydroxycyclobutylcarbamate | 389890-43-1 | C9H17NO3 | 187.24 |
| trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 2168236-44-8 | C9H17NO3 | 187.24 |
Synthesis of Heterocyclic Compounds
The reactivity of the ketone and the protected amine in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. For instance, related N-Boc protected amino ketones have been utilized in the synthesis of tetrahydrofuran (B95107) derivatives. In one example, a Cbz-protected amino acid was used to synthesize a substituted tetrahydrofuran through a cyclization reaction involving a sulfonium (B1226848) salt and an aldehyde. mdpi.com The general principle of using a protected amino ketone as a scaffold for building heterocyclic rings is a common strategy in organic synthesis. orientjchem.org Furthermore, derivatives of aminocyclobutanone have been explored in the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures. researchgate.netnih.gov
Precursor for Bioactive Molecules
Tert-butyl carbamate (B1207046) derivatives are frequently employed in the synthesis of pharmaceutically active compounds. For example, a derivative of tert-butyl carbamate serves as a key intermediate in the synthesis of Lacosamide, a medication used to treat partial-onset seizures. google.com In another instance, a tert-butyl carbamate-containing molecule has been investigated for its potential protective activity in astrocytes, which could be relevant for research into neurodegenerative diseases like Alzheimer's. The Boc-protected amine allows for controlled reactions at other parts of the molecule before its removal to reveal the free amine, which is often a crucial pharmacophore.
Role as a Protecting Group for Amines
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and its facile removal under acidic conditions. orgsyn.org In the context of this compound, the Boc group effectively masks the reactivity of the amine, allowing for selective transformations at the ketone functionality. This orthogonality is crucial for the compound's utility as a building block, enabling chemists to perform a sequence of reactions in a controlled manner.
Synthesis of Derivatives and Analogues
The core structure of this compound can be modified to generate a library of analogues with different ring sizes and substituents, expanding its utility in synthetic and medicinal chemistry.
Aliphatic and Aromatic Ketone Analogues
Analogues of this compound with different cycloalkanone rings have been synthesized and studied. These include the corresponding cyclopentanone (B42830) and cyclohexanone (B45756) derivatives. These analogues offer different conformational properties and reactivity profiles, which can be advantageous in the synthesis of specific target molecules. For example, tert-butyl (3-oxocyclopentyl)carbamate and tert-butyl (3-oxocyclohexyl)carbamate are commercially available and have been used as building blocks in various synthetic endeavors. ambeed.combldpharm.comnih.gov The synthesis of these analogues often involves similar strategies to that of the cyclobutane (B1203170) derivative, utilizing the appropriate starting cycloalkanone.
Table 2: Aliphatic Ketone Analogues of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C10H17NO3 | 199.25 |
| tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate | 1383797-87-2 | C11H19NO3 | 213.27 |
Cycloalkyl Carbamate Analogues
The structural motif of this compound can be extended to other cycloalkyl carbamate analogues. These analogues, which may feature different ring sizes (e.g., cyclopentyl, cyclohexyl) or substitutions on the cycloalkane ring, are of significant interest in the development of novel therapeutic agents. For instance, the synthesis of N-Boc-protected 1-(3-oxocycloalkyl) ureas can be achieved from 1-(3-oxo)acids. nih.gov While the direct conversion of 1-(3-Oxocyclobutyl) carboxylic acid to this compound can be challenging, this reaction pathway highlights the utility of cycloalkyl carboxylic acids as precursors to carbamate and urea (B33335) derivatives. nih.gov The synthesis of these analogues often involves multi-step processes and the use of protecting groups to selectively modify different parts of the molecule.
Derivatives with Modified Nitrogen or Carbon Chains
Modifications to the nitrogen or carbon chains of this compound lead to a diverse array of derivatives with tailored properties. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate for the natural product jaspine B, was synthesized from L-Serine in a multi-step process. researchgate.net This demonstrates how the core structure can be elaborated into more complex side chains. Furthermore, the synthesis of tert-butyl N-tert-butoxycarbonyl-N-[(3-oxocyclobutyl)methyl]carbamate illustrates the addition of a protected aminomethyl group to the cyclobutane ring, expanding the synthetic possibilities. calpaclab.com These modifications are crucial for exploring the structure-activity relationships of new compounds in drug discovery programs.
Specific Synthetic Case Studies
The practical utility of this compound is best illustrated through its application in the synthesis of specific, biologically active molecules.
Synthesis of 1-(3-oxocyclobutyl)urea Derivatives
This compound is a key intermediate in the synthesis of 1-(3-oxocyclobutyl)urea derivatives. These compounds are of interest as potential agonists for metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov An unexpected one-step reaction was developed to convert 1-(3-Oxocyclobutyl) carboxylic acid into N-Boc-protected 1-(3-oxocyclobutyl) urea. nih.gov This process involves a Curtius rearrangement where the initially formed isocyanate intermediate is trapped by in situ generated tert-butyl carbamate. nih.gov This method provides a rapid route to these valuable urea derivatives. The synthesis of unsymmetrical ureas can also be achieved through the reaction of isocyanates with primary or secondary amines. conicet.gov.ar
Preparation of IDH1 Inhibitors
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a driving force in several cancers, including acute myeloid leukemia (AML). nih.gov Small molecule inhibitors of mutant IDH1 have emerged as a promising therapeutic strategy. This compound serves as a crucial building block in the synthesis of some of these inhibitors. The cyclobutyl moiety is often incorporated into the final inhibitor structure, highlighting the importance of this precursor. The development of these inhibitors involves creating compounds that can bind to an allosteric site on the mutant enzyme, locking it in an inactive conformation. nih.gov This leads to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG), reversal of epigenetic changes, and induction of cell differentiation in cancer cells. nih.gov
| Step | Description | Key Reagents/Intermediates |
|---|---|---|
| 1 | Formation of the core scaffold | This compound |
| 2 | Coupling with aryl or heteroaryl groups | Various substituted phenyl or pyridyl derivatives |
| 3 | Modification of side chains | Reagents for alkylation, amidation, etc. |
| 4 | Final deprotection and purification | Acids or other deprotecting agents |
Intermediates for β-Lactamase Inhibitors
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, is a major global health threat. frontiersin.orgsci-hub.se These enzymes inactivate β-lactam antibiotics, rendering them ineffective. sci-hub.se A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. frontiersin.org this compound can be utilized as a starting material for the synthesis of novel β-lactamase inhibitors. The strained cyclobutane ring can be a key feature in the design of inhibitors that mimic the transition state of the β-lactam hydrolysis reaction, thereby inactivating the enzyme. The development of new inhibitors is focused on compounds that have a broad spectrum of activity against different classes of β-lactamases. dntb.gov.uaresearchgate.net
Precursor for Tigecycline (B611373) Derivatives
Tigecycline is a broad-spectrum antibiotic used to treat a variety of serious bacterial infections. However, the emergence of resistance necessitates the development of new derivatives. This compound can serve as a precursor for the synthesis of novel tigecycline analogues. By incorporating the cyclobutylamino moiety into the tigecycline scaffold, researchers aim to create derivatives with improved efficacy, expanded spectrum of activity, or better pharmacokinetic properties. The synthesis of these derivatives often involves the deprotection of the amine on the cyclobutane ring, followed by its coupling to a suitably functionalized tetracycline (B611298) core.
Synthesis of Trans-3-aminocyclobutanol and Related Compounds
A significant application of this compound is in the stereoselective synthesis of substituted cyclobutane structures, such as trans-3-aminocyclobutanol. This compound is a crucial medical intermediate, and its synthesis requires precise control of stereochemistry.
One established synthetic route begins with 3-oxocyclobutanecarboxylic acid. This starting material undergoes a Curtius rearrangement, facilitated by diphenyl phosphorazidate, to yield this compound (also known as 3-tert-butoxycarbonylaminocyclobutanone). mdpi.com The subsequent reduction of the ketone in this compound typically yields the cis-isomer, cis-3-(tert-butoxycarbonylamino)cyclobutanol, due to the stereochemical influence of the existing substituent. mdpi.com
To achieve the desired trans configuration, a Mitsunobu reaction is employed. This reaction allows for the inversion of stereochemistry at the alcohol center. Following the inversion, the Boc protecting group is removed through hydrolysis to yield the final product, trans-3-aminocyclobutanol. mdpi.com A patent describes a method for producing trans-3-aminocyclobutanol with a high purity of 99.6% and a yield of 88% through a process involving hydrogenation of a trans-3-dibenzylcyclobutanol intermediate. mdpi.com
| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |
| 1 | Curtius Rearrangement | Diphenyl phosphorazidate | This compound | mdpi.com |
| 2 | Reduction | Reducing agent | Cis-3-(tert-butoxycarbonylamino)cyclobutanol | mdpi.com |
| 3 | Configuration Inversion | Mitsunobu Reaction | Trans-3-(tert-butoxycarbonylamino)cyclobutanol derivative | mdpi.com |
| 4 | Deprotection/Hydrolysis | Acid | Trans-3-aminocyclobutanol | mdpi.com |
Formation of Furo[2,3-c]pyridin-5-ylmethanol (B1343845)
The synthesis of furo[2,3-c]pyridin-5-ylmethanol from this compound is not described in the reviewed scientific literature. While various synthetic routes to the furo[2,3-c]pyridine (B168854) scaffold exist, such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, these methods utilize different starting materials, such as pyridoxal, amines, and isocyanides. nih.gov Searches for synthetic pathways that employ this compound as a precursor for this specific heterocyclic system did not yield any established methods.
Medicinal Chemistry and Biological Activity Studies
Exploration as Enzyme Inhibitors
The exploration of tert-butyl 3-oxocyclobutylcarbamate as a scaffold for enzyme inhibitors has been a significant area of research. Its structural motifs can be incorporated into molecules designed to interact with the active sites of various enzymes, leading to the inhibition of their catalytic activity.
Acetylcholinesterase Inhibition
While direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented in publicly available research, the carbamate (B1207046) functional group is a well-established pharmacophore in the design of AChE inhibitors. Carbamate-based inhibitors, such as rivastigmine, function by carbamoylating the serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme. This mode of action increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
The chemical structure of this compound, featuring a carbamate group, suggests its potential as a precursor or fragment for the synthesis of novel AChE inhibitors. The cyclobutane (B1203170) ring can serve as a rigid scaffold to which other pharmacophoric elements can be attached to optimize binding to the enzyme's active site.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Agonists
There is currently limited specific information in the available scientific literature detailing the direct use of this compound in the synthesis of metabotropic glutamate receptor 5 (mGluR5) agonists.
Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
Mutations in isocitrate dehydrogenase 1 (IDH1) are a hallmark of several cancers, making it a significant target for therapeutic intervention. Research into IDH1 inhibitors has explored a variety of chemical scaffolds. While direct inhibition by this compound has not been reported, its structural elements are relevant to the design of such inhibitors. For instance, the development of small molecule inhibitors often involves the use of rigid cyclic structures to properly position functional groups within the enzyme's allosteric or active sites. The cyclobutane ring of this compound can serve as such a rigid core.
β-Lactamase Inhibition
The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. The development of β-lactamase inhibitors to be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance.
While this compound itself is not a β-lactamase inhibitor, its derivatives have been investigated in this context. For example, in the synthesis of novel metallo-β-lactamase (MBL) inhibitors, structurally related compounds are utilized. One study details the synthesis of MBL inhibitors where a key step involves the alkylation with tert-butyl bromoacetate. nih.gov This highlights the utility of the tert-butyl protecting group in the synthesis of these complex molecules. The aim of such synthetic efforts is to create compounds that can effectively chelate the zinc ions in the active site of MBLs, thereby inactivating the enzyme.
A study on the synthesis of novel β-lactam-metallo β-lactamase inhibitors presented several compounds that were evaluated for their ability to restore the efficacy of meropenem (B701) against NDM-producing Klebsiella pneumoniae. rsc.org
Table 1: Synthesized Metallo-β-Lactamase Inhibitors and their Activity
| Compound | Structure | Inhibition of VIM-2 (Ki) |
|---|---|---|
| 24b | Not explicitly provided in the search results | 0.85 µM rsc.org |
| 24c | Not explicitly provided in the search results | 1.87 µM rsc.org |
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, N-palmitoylethanolamide (PEA). Inhibition of NAAA is therefore a promising therapeutic strategy for the treatment of pain and inflammation. The development of NAAA inhibitors has explored various chemical scaffolds. Although direct evidence of this compound as a NAAA inhibitor is not available, its structural features make it a plausible starting material for the synthesis of novel inhibitors. The carbamate functionality can be modified to mimic the amide bond of the natural substrate, while the cyclobutane ring can provide a rigid framework for orienting other binding elements.
Applications in Agrochemical Development
The potential for this compound and its derivatives in agrochemical development is an area that remains largely underexplored in publicly accessible scientific literature. The development of new pesticides and herbicides often involves the screening of large libraries of diverse chemical compounds. nih.gov The unique structural features of this compound could potentially be leveraged to create novel active ingredients for crop protection. However, at present, there are no specific, publicly documented examples of its use in the synthesis of commercialized or late-stage development agrochemicals.
Intermediate in Pesticide Synthesis
While direct public-domain evidence of this compound in the synthesis of commercial pesticides is not extensively documented, the carbamate functional group is a well-established pharmacophore in a major class of insecticides. d-nb.info Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. d-nb.infomdpi.com This mode of action leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the pest. d-nb.info The structural features of this compound, particularly the carbamate moiety, suggest its potential as a precursor for developing new insecticidal agents.
Furthermore, the development of novel fungicides has explored carboxamide derivatives, a class of compounds structurally related to carbamates. For instance, cyclobutane carboxamides have been identified as potent inhibitors of fungal melanin (B1238610) biosynthesis, a key pathway for fungal survival. mdpi.com This indicates that the cyclobutane ring, a core feature of this compound, can be incorporated into fungicidal scaffolds.
Role in Herbicide Development
Structure-Activity Relationship (SAR) Studies
The biological activity of molecules derived from this compound is intrinsically linked to its unique three-dimensional structure.
Influence of Constrained Geometry on Reactivity and Biological Activity
The cyclobutane ring is a highly strained four-membered carbocycle. nih.gov This ring strain imparts a unique puckered geometry, which can conformationally restrict the substituents attached to it. In drug design, such conformational constraint is a valuable tool for improving the binding affinity and selectivity of a molecule for its biological target. lifechemicals.com The rigid nature of the cyclobutane scaffold in derivatives of this compound can help to lock the pharmacophoric groups in an optimal orientation for interaction with a receptor or enzyme active site. nih.gov This can lead to enhanced biological activity compared to more flexible acyclic or larger ring analogues. For example, studies on various bioactive compounds have shown that the introduction of a cyclobutane fragment can lead to significantly improved antifungal and antibacterial activities. lifechemicals.com
Impact of Substituents on Biological Activity
A theoretical exploration of substituent effects on related carbamate pesticides has shown that the electronic and steric properties of different groups can modulate the anticholinesterase activity. nih.gov
Table 1: Investigated Substituent Effects on Bioactivity of Carbamate Derivatives
| Base Scaffold | Substituent Variation | Observed Impact on Bioactivity | Reference |
| Phenyl N-methylcarbamates | Alkyl group position and size on the phenyl ring | Anticholinesterase activity is sensitive to the steric and electronic environment around the carbamate group. | nih.gov |
| Carboxamides | Aromatic ring and N-substituents | Fungicidal activity and spectrum are dependent on these substitutions. | researchgate.net |
Pharmacological Implications of Derivatives
The unique structural features of this compound make it a promising starting material for the synthesis of compounds with potential therapeutic applications.
Potential Therapeutic Agents for Neurological Disorders
Derivatives of tert-butyl carbamate have been successfully employed in the synthesis of drugs for neurological disorders. A notable example is the use of a tert-butyl carbamate derivative in the synthesis of Lacosamide, an anticonvulsant medication used for the treatment of epilepsy. google.com While this specific example does not directly involve the cyclobutane moiety, it highlights the utility of the tert-butyl carbamate group in constructing neurologically active compounds.
Furthermore, research into cyclobutane-containing compounds has revealed their potential as bioactive agents. google.comopenmedicinalchemistryjournal.com The constrained nature of the cyclobutane ring can be beneficial in designing ligands for neurological targets, where specific conformations are often required for high-affinity binding. The synthesis of various cyclobutane derivatives has been explored for their potential central nervous system effects. nih.gov
Table 2: Examples of Bioactive Cyclobutane-Containing Compounds
| Compound Class | Specific Example | Reported or Potential Biological Activity | Reference |
| Cyclobutane Carboxamides | - | Fungicidal (inhibition of melanin biosynthesis) | mdpi.com |
| Cyclobutane-containing Alkaloids | Pipercyclobutanamides A and B | Potent inhibitors of cytochrome P450 2D6 | openmedicinalchemistryjournal.com |
| Synthetic Cyclobutane Derivatives | Urea (B33335) derivatives of cyclobutanecarboxylic acid | Central nervous system depressant qualities | nih.gov |
Antibacterial Applications
While this compound itself is not typically characterized as a direct antibacterial agent, it serves as a crucial building block in the synthesis of more complex molecules with significant antibacterial properties. Its utility is prominently highlighted in the development of novel antibacterial agents, particularly in the realm of β-lactamase inhibitors and tetracycline (B611298) derivatives.
Research detailed in patent literature demonstrates the use of this compound as a key intermediate in the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) β-lactamase inhibitors. google.com These inhibitors are designed to be co-administered with β-lactam antibiotics to combat bacterial resistance. The mechanism of resistance often involves bacterial production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam antibiotic. By inhibiting these enzymes, the combination therapy restores the efficacy of the antibiotic against otherwise resistant bacterial strains. google.comgoogle.com The synthesis of these potent inhibitors often involves a Wittig reaction with this compound to introduce a side chain that is further elaborated to form the final active molecule. google.comgoogleapis.com
Furthermore, this carbamate derivative is employed in the synthesis of novel tigecycline (B611373) derivatives. google.com Tigecycline is a broad-spectrum glycylcycline antibiotic effective against a wide range of bacteria, including resistant strains. The patent literature describes the reaction of this compound in the multi-step synthesis of these new antibiotic candidates, highlighting its role in constructing the specific structural motifs required for their antibacterial activity. google.com The cyclobutane moiety, introduced via this compound, is a key structural feature in these new designs. nih.gov
Computational Chemistry in Medicinal Chemistry
Computational methods are integral to modern drug discovery and are applied to molecules like this compound to predict their properties and assess their potential as scaffolds for drug candidates.
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound, several key properties have been predicted using computational models. These properties provide insight into its behavior in biological systems. ambeed.com
| Property | Predicted Value | Description |
| Molecular Weight | 185.23 g/mol | The mass of one mole of the compound. |
| LogP (octanol-water partition coefficient) | 0.8 | A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and cell permeability. ambeed.com |
| Number of Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N or O). ambeed.com |
| Number of Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N or O) with lone pairs of electrons. ambeed.com |
| Number of Rotatable Bonds | 2 | The number of bonds that can rotate freely, influencing conformational flexibility. |
Note: The values presented in this table are computationally predicted and may vary slightly between different prediction software.
"Lead-likeness" and "drug-likeness" are concepts used in the early stages of drug discovery to evaluate whether a compound has properties that make it a good starting point (a "lead") for optimization into a drug candidate. researchgate.net These assessments are often based on simple molecular descriptors and rules, such as Lipinski's Rule of Five.
Based on the predicted physicochemical properties, this compound exhibits characteristics that align well with the criteria for a lead-like molecule. Its relatively low molecular weight, moderate lipophilicity (LogP < 3), and low number of rotatable bonds are desirable features for a lead compound. The presence of the cyclobutane ring provides a three-dimensional scaffold that can be further functionalized to explore chemical space and optimize binding to a biological target. nih.govlifechemicals.com The introduction of such a constrained ring system can be advantageous for improving selectivity and metabolic stability. lifechemicals.com
While not a "drug" itself, its adherence to these principles makes it an attractive building block for the synthesis of libraries of compounds for high-throughput screening and subsequent lead optimization. researchgate.net
Synthetic accessibility is a measure of how easily a compound can be synthesized. This is an important consideration in drug discovery, as complex syntheses can be time-consuming and expensive. Computationally, synthetic accessibility can be estimated based on the complexity of the molecular structure and the availability of starting materials.
For this compound, the synthetic accessibility is considered to be high. A similar compound, tert-butyl (3-oxocyclopentyl)carbamate, has a reported synthetic accessibility score of 2.55 (on a scale of 1 to 10, where 1 is very easy). ambeed.com Given the structural simplicity and the readily available starting materials for its synthesis, such as 3-oxocyclobutanecarboxylic acid, the synthetic route is straightforward. google.comgoogle.com The procedures for its preparation are well-documented in the scientific and patent literature, involving standard organic reactions. google.comgoogleapis.comgoogleapis.com This high degree of synthetic accessibility further enhances its value as a versatile building block in medicinal chemistry.
Advanced Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like tert-butyl 3-oxocyclobutylcarbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in its structure. The tert-butyl group protons typically appear as a sharp, singlet peak due to their equivalence and lack of adjacent protons for coupling. The protons on the cyclobutane (B1203170) ring would present more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The single proton on the nitrogen of the carbamate (B1207046) group (N-H) would likely appear as a broad singlet.
The chemical shifts are influenced by the electronic environment of the protons. For instance, protons adjacent to the electron-withdrawing carbonyl group and the carbamate functionality would be deshielded and thus appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- (tert-butyl) | ~1.45 | Singlet | 9H |
| -CH₂- (ring, adjacent to C=O) | ~3.1-3.4 | Multiplet | 2H |
| -CH₂- (ring, adjacent to CH-N) | ~2.5-2.8 | Multiplet | 2H |
| -CH- (ring, attached to N) | ~4.0-4.3 | Multiplet | 1H |
In the ¹³C NMR spectrum, each non-equivalent carbon atom in this compound gives a distinct signal. The carbonyl carbon of the cyclobutanone (B123998) ring is expected to have the highest chemical shift, typically appearing far downfield. The carbamate carbonyl carbon also appears at a high chemical shift, though generally less than the ketone carbonyl. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts as well. For related tert-butyl carbamate compounds, the quaternary carbon of the tert-butyl group is found around 79-80 ppm, and the methyl carbons are observed near 28 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O (ketone) | ~205-210 |
| C =O (carbamate) | ~155 |
| (C H₃)₃C - (quaternary) | ~79-81 |
| -C H₂- (ring, adjacent to C=O) | ~45-50 |
| -C H- (ring, attached to N) | ~40-45 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (molecular formula C9H15NO3), the exact mass can be calculated and compared with the experimental value to confirm its composition. Predicted HRMS data indicates an [M+H]⁺ adduct would have an m/z of 186.11248. uni.lu
In mass spectrometry, the molecule can be ionized in different ways, leading to various adducts of the molecular ion. The confirmation of these peaks provides strong evidence for the compound's identity. Computational predictions for this compound suggest several common adducts that could be observed in an HRMS analysis. uni.lu
Table 3: Predicted Molecular Ion Peaks for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 186.11248 |
| [M+Na]⁺ | 208.09442 |
| [M+NH₄]⁺ | 203.13902 |
| [M+K]⁺ | 224.06836 |
| [M-H]⁻ | 184.09792 |
Source: PubChem CID 23374584 uni.lu
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can unambiguously establish the connectivity, stereochemistry, and conformation of a molecule. While a specific crystal structure report for this compound was not found in the searched literature, the technique is frequently applied to similar carbamate-containing molecules and bicyclic compounds to resolve their absolute configurations. researchgate.net If this compound can be crystallized, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the conformation of the cyclobutane ring, confirming its structural features, such as whether the substituents are in a cis or trans orientation.
Determination of Absolute Configuration
The determination of the absolute configuration of chiral molecules like this compound is a critical aspect of its characterization. This process typically involves a synergistic approach using chiroptical spectroscopy and single-crystal X-ray analysis, corroborated by computational calculations.
Chiroptical methods such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) provide experimental data based on the differential interaction of the molecule with polarized light. nih.gov The absolute configuration is assigned by comparing the experimental spectra with theoretical spectra generated for the possible enantiomers. researchgate.net These theoretical spectra are calculated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TDDFT). researchgate.net For conformationally flexible molecules, this process requires calculating the spectra for all low-energy conformers and then generating a Boltzmann-averaged spectrum for comparison with the experimental result. researchgate.net
Single-crystal X-ray diffraction offers a more direct and often definitive method for determining absolute configuration, provided that suitable crystals can be grown. mdpi.commdpi.com This technique maps the electron density of the molecule in the crystalline state, allowing for the unambiguous assignment of the spatial arrangement of its atoms. The absolute structure can be reliably determined using the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov
Intramolecular Hydrogen Bonding Analysis
The structure of this compound features both a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the ketone C=O group), creating the potential for an intramolecular hydrogen bond (IMHB). The presence and strength of such a bond can significantly influence the molecule's conformation and reactivity.
The analysis of IMHBs is conducted through spectroscopic and computational approaches. Infrared (IR) spectroscopy is a key experimental technique; the formation of an IMHB typically leads to a red shift (a shift to lower wavenumber) and broadening of the stretching frequency band of the N-H group involved. mdpi.com Concurrently, the C=O stretching frequency may also be affected.
Computational chemistry provides powerful tools for analyzing IMHBs. High-level ab initio calculations can be used to compare the energies of conformers with and without the hydrogen bond, with the strength of the bond being estimated from this energy difference. mdpi.com Further insights are gained from methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM), which can characterize the nature and strength of the interaction based on electron density distribution. mdpi.com
Computational Modeling and Quantum Chemistry
Theoretical and computational chemistry methods are indispensable for predicting and rationalizing the chemical properties and reactivity of this compound.
Density Functional Theory (DFT) for Regioselectivity Prediction
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to predict the regioselectivity of chemical reactions. unimi.it For a molecule like this compound, DFT can be used to model reactions such as nucleophilic addition to the carbonyl group or enolate formation. By calculating the energy profiles of different possible reaction pathways, including the transition state energies, chemists can predict which region of the molecule is most likely to react. unimi.it
The accuracy of these predictions is highly dependent on the chosen density functional approximation (DFA) and basis set. unimi.it Studies have shown that for predicting regioselectivity, range-separated and meta-GGA hybrid functionals often yield the most accurate results, as they provide a good balance in treating electron exchange and correlation. unimi.it While DFT is a powerful predictive tool, the calculated energy differences between competing pathways can sometimes be small, and results should be interpreted with an understanding of the method's inherent error margins. unimi.it
Conformational Analysis and Molecular Dynamics
The conformational flexibility of this compound, arising from the non-planar cyclobutane ring and rotation around single bonds, means the molecule exists as an ensemble of interconverting conformers. researchgate.net Understanding this conformational landscape is crucial as the reactivity and biological activity of a molecule can depend on the population of specific conformers.
Conformational analysis typically begins with geometry optimization of various possible structures using methods like DFT with a functional such as B3LYP. nih.gov This process identifies the stable, low-energy conformers.
To study the dynamic behavior of these conformations, Molecular Dynamics (MD) simulations are employed. nih.govmdpi.com MD simulations model the atomic motions of the molecule over time, providing a detailed picture of the conformational transitions and the relative populations of different conformational states. mdpi.com Analysis of the MD trajectory allows for the identification of the most prevalent shapes of the molecule and the energetic barriers between them, offering a deeper understanding of its structural dynamics. nih.gov
Table 1: Summary of Computational and Spectroscopic Methods
| Analysis Goal | Methodology | Key Application for this compound |
|---|---|---|
| Determination of Absolute Configuration | Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), Time-Dependent Density Functional Theory (TDDFT) | Comparison of experimental chiroptical spectra with Boltzmann-averaged spectra calculated via TDDFT for putative enantiomers. researchgate.net |
| Determination of Absolute Configuration | Single-Crystal X-ray Diffraction | Direct, unambiguous determination of the 3D atomic arrangement and absolute stereochemistry via the Flack parameter. nih.gov |
| Intramolecular Hydrogen Bonding | Infrared (IR) Spectroscopy, Natural Bond Orbital (NBO) Analysis, Atoms in Molecules (AIM) Theory | Detecting shifts in N-H and C=O vibrational frequencies and computationally quantifying the strength and nature of the N-H···O=C bond. mdpi.commdpi.com |
| Regioselectivity Prediction | Density Functional Theory (DFT) | Calculating transition state energies for different reaction pathways to predict the most likely site of chemical attack. unimi.it |
| Conformational Analysis | Molecular Dynamics (MD) Simulations | Simulating atomic motion over time to explore the conformational landscape, identify stable conformers, and understand structural dynamics. nih.govmdpi.com |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies and Methodologies
The development of efficient and novel synthetic routes is paramount for expanding the accessibility and application of tert-butyl 3-oxocyclobutylcarbamate. Current research aims to move beyond established methods, such as those starting from 3-oxocyclobutanecarboxylic acid, to improve yield, reduce steps, and enhance stereoselectivity. google.comgoogleapis.com
One area of investigation involves the Curtius rearrangement. While an initial attempt to synthesize this compound directly from 1-(3-oxocyclobutyl) carboxylic acid via a Curtius rearrangement led to an unexpected N-Boc-protected urea (B33335) derivative, this outcome itself opens new mechanistic questions and synthetic possibilities. nih.gov The reaction mechanism involved the desired carbamate (B1207046) intermediate, which was unstable under the basic conditions and led to the final urea product. nih.gov Future work could focus on modifying reaction conditions or developing catalysts to stabilize this intermediate and favor the formation of the desired carbamate.
Furthermore, patent literature indicates active research into new preparation methods, signaling a drive towards more efficient and industrially viable processes. google.comgoogle.com These emerging strategies may employ novel catalysts, alternative starting materials, or flow chemistry techniques to overcome the limitations of current batch processes.
Key Research Objectives for Novel Synthesis:
Stereoselective Synthesis: Developing methods to produce enantiomerically pure forms of the molecule, which is crucial for many pharmaceutical applications.
Green Chemistry: Incorporating more environmentally benign reagents and solvents to reduce the environmental footprint of the synthesis.
Process Intensification: Exploring continuous flow reactors for a safer, more consistent, and scalable production process.
Expanded Applications in Materials Science
While primarily utilized in medicinal chemistry, the structural features of this compound make it an intriguing candidate for materials science applications. The rigid cyclobutane (B1203170) scaffold can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties.
Research is emerging on its potential use in the synthesis of novel polymers. The bifunctional nature of the molecule—a reactive ketone and a protected amine—allows for various polymerization strategies. After deprotection, the resulting amino group can participate in the formation of polyamides or polyurethanes, while the ketone offers a site for further functionalization or cross-linking. This could lead to the development of advanced materials such as:
High-Performance Polymers: Polymers with enhanced thermal stability and rigidity for demanding applications.
Functional Materials: Materials with tailored surface properties for use in sensors, coatings, or specialized membranes.
Biomaterials: Creating biocompatible and biodegradable polymers for tissue engineering or drug delivery systems, leveraging the carbamate linkage.
Advanced Computational Design for Drug Discovery
Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to the this compound scaffold is a promising avenue of research. In silico methods allow for the rapid screening of virtual libraries of derivatives and the prediction of their biological activity, saving significant time and resources.
Recent research has highlighted the use of computational design to create novel anticancer agents, such as tubulin inhibitors, derived from this scaffold. By modeling the interaction between the compound and its biological target, researchers can rationally design modifications to enhance binding affinity and selectivity.
Table 1: Computationally Derived Properties of Related Structures
| Property | Value (tert-Butyl (3-oxocyclopentyl)carbamate) | Value (tert-Butyl (2-oxopropyl)carbamate) | Significance in Drug Design |
| Topological Polar Surface Area (TPSA) | 3.0 | 3.0 | Predicts drug absorption and bioavailability. |
| Molar Refractivity | 52.78 | 45.28 | Relates to ligand-receptor binding interactions. |
| Number of Rotatable Bonds | 4 | 5 | Influences conformational flexibility and binding. |
| Data sourced from computational chemistry predictions for structurally similar compounds. ambeed.comambeed.com |
Advanced computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence (AI) algorithms, can further refine the design process. These methods can predict metabolic pathways, potential toxicity, and off-target effects, leading to the development of safer and more effective drug candidates.
Exploration of New Biological Targets
The versatility of this compound as a synthetic intermediate has enabled the creation of inhibitors for several important biological targets. amerigoscientific.com Its derivatives have been investigated as key intermediates for agonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) and as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) and the kinesin motor protein HSET, both of which are significant targets in oncology. google.comnih.govgoogle.comgoogleapis.com
The success of this scaffold in targeting a diverse set of proteins suggests that its potential is far from exhausted. Future research will likely focus on using this building block to synthesize compound libraries for screening against a wider range of biological targets implicated in various diseases.
Table 2: Known and Potential Biological Targets
| Target Class | Specific Target | Therapeutic Area | Reference |
| Receptors | Metabotropic Glutamate Receptor 5 (mGluR5) | Neurology | nih.gov |
| Enzymes | Mutant Isocitrate Dehydrogenase 1 (IDH1) | Oncology | google.comgoogleapis.com |
| Motor Proteins | HSET (Kinesin) | Oncology | google.com |
| Kinases | Exploratory | Oncology, Inflammation | - |
| Proteases | Exploratory | Infectious Diseases, Oncology | - |
The constrained cyclobutane ring can serve as a non-classical bioisostere for other cyclic or acyclic moieties, offering a way to improve pharmacokinetic properties or escape existing patent landscapes. The exploration of new derivatives could lead to first-in-class inhibitors for novel targets in areas such as neurodegenerative disorders, inflammatory conditions, and infectious diseases.
Sustainable and Scalable Production Methods
For any chemical compound to move from a research curiosity to a commercially viable product, the development of sustainable and scalable production methods is essential. While patents exist for the preparation of this compound, there is a continuous need to optimize these processes. google.comgoogle.com
Future research in this area will focus on several key aspects:
Waste Minimization: Redesigning synthetic pathways to reduce the number of steps and the volume of solvent and reagent waste, aligning with the principles of green chemistry.
Industrial Scalability: Ensuring that the developed methods are robust and can be safely and reliably scaled up from the laboratory bench to an industrial manufacturing plant, a challenge noted in the synthesis of similar complex molecules. google.com
Purification: Developing more efficient purification techniques, such as crystallization-induced resolution, to avoid costly and solvent-intensive chromatographic methods.
By addressing these challenges, researchers can ensure a reliable and environmentally responsible supply of this compound, facilitating its broader application in both academic research and industrial development.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-oxocyclobutylcarbamate, and how can reaction conditions be optimized?
Methodology:
- Asymmetric Mannich Reaction : A robust method for synthesizing chiral carbamates. Use tert-butyl carbamate precursors with ketones or aldehydes under catalytic conditions (e.g., organocatalysts or metal complexes). For example, asymmetric Mannich reactions with Mo(CO)₆ as a catalyst achieve high enantioselectivity in epoxidation reactions .
- Experimental Design : Apply factorial design to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, using 1,2-dichloroethane as a solvent enhances reaction efficiency in cyclododecatriene epoxidation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (tert-butyl methyl ether) to isolate the product .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodology:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and cyclobutyl carbonyl (δ ~200 ppm for C=O). Dynamic NMR at low temperatures (e.g., −40°C) resolves conformational isomerism .
- X-ray Crystallography : Resolve axial vs. equatorial tert-butyl positioning in solid-state structures. Explicit solvent modeling in DFT calculations improves agreement with experimental data .
- GC/MS Analysis : Verify purity and detect volatile byproducts (e.g., tert-butyl alcohol) using splitless injection and electron ionization .
Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?
Methodology:
- Thermal Stability : Store at ≤−20°C in inert atmospheres (N₂/Ar) to prevent decomposition. Avoid exposure to heat or UV light, which can cleave the carbamate bond .
- Chemical Stability : Protect from strong acids/bases (risk of tert-butyl cleavage) and oxidizing agents (risk of cyclobutane ring oxidation) .
- Packaging : Use amber glass vials with PTFE-lined caps to minimize moisture ingress .
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective synthesis of this compound derivatives?
Methodology:
- Transition-State Analysis : Study enantioselective pathways using density functional theory (DFT). For example, tert-butyl carbamates synthesized via asymmetric Mannich reactions involve chair-like transition states with π-π stacking interactions .
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., nucleophilic attack on the carbonyl) using deuterated substrates .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Methodology:
- Reproducibility Checks : Replicate procedures with strict control of humidity, oxygen levels, and catalyst batch variations .
- Meta-Analysis : Compare NMR shifts across studies (e.g., tert-butyl C–H signals vary by ±0.1 ppm due to solvent anisotropy) .
- Error Source Identification : Use LC-MS to detect trace impurities (e.g., residual tert-butyl hydroperoxide) that skew yields .
Q. What advanced applications exist for this compound in drug discovery or materials science?
Methodology:
- Proteolysis-Targeting Chimeras (PROTACs) : Incorporate the carbamate as a linker for E3 ligase recruitment. Optimize steric bulk to enhance target protein degradation .
- Polymer Design : Integrate tert-butyl carbamates into polyimides to increase free volume and gas permeability (e.g., CO₂/N₂ separation membranes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
